molecular formula C9H15N3O2 B13631514 Methyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13631514
M. Wt: 197.23 g/mol
InChI Key: XAMZMTKNEDHEDS-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Amino Acid Derivative Formation: The pyrazole derivative is then reacted with an appropriate amino acid precursor, such as methyl 2-amino-2-methylpropanoate, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The amino and ester groups can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate
  • Methyl 2-amino-2-methyl-3-(1H-indazol-5-yl)propanoate

Uniqueness

Methyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate is unique due to the presence of the 3-methyl substituent on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding interactions and selectivity towards specific molecular targets.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-amino-2-methyl-3-(3-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-7-4-5-12(11-7)6-9(2,10)8(13)14-3/h4-5H,6,10H2,1-3H3

InChI Key

XAMZMTKNEDHEDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)(C(=O)OC)N

Origin of Product

United States

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